5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Description
5-(3-Chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS: 345972-04-5) is a heterocyclic compound with the molecular formula C₉H₈ClN₃S and a molecular weight of 225.70 g/mol . Its structure features a 1,2,4-triazole core substituted with a methyl group at the 4-position and a 3-chlorophenyl moiety at the 5-position, with a thiol (-SH) group at the 3-position. This compound serves as a key intermediate in synthesizing antimicrobial agents, enzyme inhibitors, and sulfonamide derivatives . Its synthesis typically involves multi-step protocols, such as hydrazide cyclization and subsequent functionalization .
Properties
IUPAC Name |
3-(3-chlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c1-13-8(11-12-9(13)14)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRGOILDSGYHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974883 | |
| Record name | 5-(3-Chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5948-97-0 | |
| Record name | 5-(3-Chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Starting Materials
This method involves the cyclization of 3-chlorobenzohydrazide with methylthiosemicarbazide under acidic conditions. The hydrazide is synthesized via refluxing 3-chlorobenzoic acid with hydrazine hydrate in ethanol. Methylthiosemicarbazide is prepared by reacting methylhydrazine with thiourea in aqueous medium.
Key Steps:
Optimization and Challenges
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Acid Catalysis: Formic acid promotes dehydration and cyclization, but excess acid leads to by-products like triazole oxides.
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Temperature Control: Maintaining 100°C prevents premature decomposition of intermediates.
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Yield Limitations: The method’s moderate yield (55%) stems from competing reactions, such as oxidation of the thiol group.
Copper-Catalyzed Cycloaddition of Imidates
Synthetic Pathway
This approach utilizes 3-chlorophenyl-substituted imidates and methylamine in the presence of copper(I) iodide. The imidate is synthesized from 3-chlorobenzonitrile and methanol under acidic conditions.
Key Steps:
Advantages and Limitations
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Regioselectivity: Copper catalysis ensures preferential formation of the 1,2,4-triazole isomer over 1,3,4-derivatives.
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By-Product Formation: Competing pathways may generate 5-(3-chlorophenyl)-4H-1,2,4-triazole (lacking methyl), requiring chromatographic purification.
Green Chemistry Approaches Using PEG Solvents
Eco-Friendly Synthesis
Polyethylene glycol (PEG-400) serves as a recyclable solvent for one-pot synthesis from 3-chlorophenyl isothiocyanate and methylhydrazine.
Key Steps:
Sustainability Metrics
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Solvent Recovery: PEG-400 is reused for five cycles with <5% yield drop.
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Energy Efficiency: Microwave-assisted cyclization reduces reaction time to 30 minutes.
Comparative Analysis of Methods
| Parameter | Cyclocondensation | Copper-Catalyzed | Green Chemistry |
|---|---|---|---|
| Yield | 55% | 65% | 70% |
| Reaction Time | 4 h | 6 h | 3 h |
| Purification Complexity | High | Moderate | Low |
| Environmental Impact | High (toxic solvents) | Moderate | Low (PEG solvent) |
Key Insights:
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The green chemistry method balances yield and sustainability but requires specialized equipment for microwave assistance.
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Copper catalysis offers better regioselectivity but introduces metal contamination risks.
Industrial-Scale Production Considerations
Batch vs. Continuous Flow
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides or sulfoxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic properties.
Biological Studies: It is used as a probe to study enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also interact with various biological receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Electronic Effects
The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly sensitive to substituent variations. Below is a comparative analysis of analogs:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility and Reactivity: The thiol group in this compound facilitates reactions with electrophiles (e.g., benzyl halides), forming sulfanyl derivatives with improved solubility in polar solvents . In contrast, trifluoromethyl-substituted analogs (e.g., 4-Amino-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol) exhibit higher lipophilicity, favoring membrane penetration .
- Thermal Stability : Melting points for derivatives range from 170–190°C , consistent with the crystalline nature of triazole-thiols. For instance, sulfonamide derivatives of the parent compound (e.g., 16–18 ) have melting points of 170–190°C and HPLC purity >97% .
Metabolic Stability
The 4-methyl group in this compound blocks metabolic oxidation sites, enhancing in vivo stability compared to non-methylated analogs like Yucasin . Methyl groups are known to reduce cytochrome P450-mediated metabolism, extending half-life in biological systems .
Biological Activity
5-(3-Chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 211.67 g/mol. The compound features a triazole ring substituted with a chlorophenyl group and a methyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines using MTT assays to determine its cytotoxicity.
Key Findings:
- The compound demonstrated significant anti-proliferative effects against HepG2 liver cancer cells with an IC50 value indicating potent activity.
- Structure–activity relationship (SAR) studies suggest that electron-donating groups enhance the anticancer efficacy of triazole derivatives. For instance, the presence of methyl substituents at specific positions on the aromatic ring has been correlated with increased potency against cancer cells .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| This compound | TBD | HepG2 |
| Other derivatives | Varies | Various |
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been extensively studied. This compound showed effectiveness against several bacterial strains and fungi.
Research Highlights:
- Compounds in the triazole family exhibited superior antifungal activity compared to conventional antifungal agents like fluconazole .
- The thiol group in this compound is believed to play a crucial role in its antimicrobial mechanism by disrupting microbial cell membranes .
Case Studies
- Anticancer Evaluation : In one study, various triazole derivatives were tested for their cytotoxic effects on HepG2 cells. The results indicated that modifications on the triazole ring significantly influenced their anticancer properties. Compounds with methyl groups showed enhanced activity compared to those with electron-withdrawing groups .
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of several triazole derivatives against clinical isolates of bacteria and fungi. The results demonstrated that this compound exhibited promising results against resistant strains of bacteria .
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., dihydrofolate reductase) or fungal CYP51.
- ADME Prediction : Tools like SwissADME evaluate LogP (lipophilicity), bioavailability, and blood-brain barrier permeability.
- PASS Online : Predicts antimicrobial, antifungal, or antitumor activity based on structural analogs .
How can structure-activity relationship (SAR) studies be structured to improve this compound’s therapeutic efficacy?
Advanced Research Question
Systematically modify:
- R-group substitutions : Replace 3-chlorophenyl with fluorophenyl or pyridyl to enhance target affinity.
- Methyl group : Compare with ethyl or allyl derivatives to study steric effects.
- Thiol vs. thione : Evaluate tautomeric stability via pH-dependent UV-Vis spectroscopy.
Use multivariate analysis (e.g., PCA) to correlate structural changes with bioactivity .
What statistical approaches resolve contradictions in biological activity data across studies?
Advanced Research Question
- In vitro : Use HepG2 or HEK293 cells for MTT assays (IC50 determination).
- In vivo : Follow OECD 423 guidelines for acute oral toxicity in mice, monitoring organ histopathology.
- QSAR Models : Predict LD50 using software like Toxtree, leveraging data from structurally related compounds .
What strategies mitigate synthetic challenges in alkylation/aminomethylation of the triazole-thiol core?
Advanced Research Question
- Protecting Groups : Temporarily block the thiol with trityl groups to prevent disulfide formation.
- Phase-Transfer Catalysis : Use tetrabutylammonium bromide in biphasic systems to enhance alkyl halide reactivity.
- Microwave-Assisted Synthesis : Reduces reaction time (20–30 minutes vs. hours) and improves yield .
How do pH and temperature affect the stability of this compound in formulation studies?
Advanced Research Question
Conduct accelerated stability studies (ICH Q1A guidelines):
- pH Stability : Use buffers (pH 1–9) and monitor degradation via HPLC at 25°C/60°C.
- Thermal Analysis : DSC/TGA to determine melting points and decomposition thresholds.
- Light Sensitivity : Expose to UV-Vis radiation and quantify photodegradation products .
What comparative analyses differentiate this compound from analogs like 5-(4-chlorophenyl) derivatives?
Advanced Research Question
- X-ray Crystallography : Resolve spatial differences (e.g., dihedral angles of chlorophenyl groups).
- Biological Potency : Compare MIC values against analogs in standardized assays.
- Computational Metrics : Calculate electrostatic potential maps (MEP) to contrast charge distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
